L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl-
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Overview
Description
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- is a complex peptide compound composed of multiple amino acids This compound is notable for its intricate structure, which includes leucinamide, arginine, isoleucine, and glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of arginine can lead to the formation of citrulline.
Scientific Research Applications
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating various biological pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-Isoleucyl-L-alanyl-D-arginine: A tripeptide with similar structural features.
Davunetide: A peptide with neuroprotective properties.
Uniqueness
L-Leucinamide, L-arginyl-L-isoleucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of leucinamide, arginine, isoleucine, and glycine residues makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
636603-41-3 |
---|---|
Molecular Formula |
C26H51N9O5 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C26H51N9O5/c1-7-15(5)20(24(39)32-13-19(36)33-18(22(28)37)12-14(3)4)35-25(40)21(16(6)8-2)34-23(38)17(27)10-9-11-31-26(29)30/h14-18,20-21H,7-13,27H2,1-6H3,(H2,28,37)(H,32,39)(H,33,36)(H,34,38)(H,35,40)(H4,29,30,31)/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
BZDZIAXNVJPILE-ZKHIMWLXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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